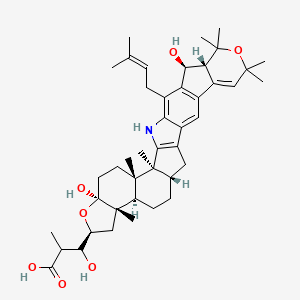

nodulisporic acid C2

Description

Properties

Molecular Formula |

C43H59NO7 |

|---|---|

Molecular Weight |

701.9 g/mol |

IUPAC Name |

3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C43H59NO7/c1-21(2)11-13-24-31-25(28-19-38(4,5)51-39(6,7)32(28)35(31)46)18-26-27-17-23-12-14-30-40(8,42(23,10)36(27)44-33(24)26)15-16-43(49)41(30,9)20-29(50-43)34(45)22(3)37(47)48/h11,18-19,22-23,29-30,32,34-35,44-46,49H,12-17,20H2,1-10H3,(H,47,48)/t22?,23-,29-,30+,32+,34?,35+,40-,41-,42+,43-/m0/s1 |

InChI Key |

RJBBYXNTYMCJHA-UEWKXTELSA-N |

Isomeric SMILES |

CC(C([C@@H]1C[C@]2([C@@H]3CC[C@H]4CC5=C([C@@]4([C@]3(CC[C@@]2(O1)O)C)C)NC6=C(C7=C(C=C56)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)CC=C(C)C)C)O)C(=O)O |

Canonical SMILES |

CC(C(C1CC2(C3CCC4CC5=C(C4(C3(CCC2(O1)O)C)C)NC6=C(C7=C(C=C56)C8=CC(OC(C8C7O)(C)C)(C)C)CC=C(C)C)C)O)C(=O)O |

Synonyms |

nodulisporic acid C2 |

Origin of Product |

United States |

Origin, Isolation, and Production of Nodulisporic Acid C2

Nodulisporium sp. and Hypoxylon pulicicidum as Primary Producers

The primary fungal producers of nodulisporic acids, including nodulisporic acid C2, are species of Nodulisporium and its teleomorph Hypoxylon pulicicidum. nih.govwipo.intnih.gov These fungi have been identified as the natural source of this class of compounds. The biosynthesis of nodulisporic acids by these organisms is a complex process that has been the subject of considerable research. google.com The producing fungus, originally identified as an indeterminate species of Nodulisporium, is an endophytic fungus. nih.govacs.org The production of these compounds is often challenging, with low yields from wild-type strains, which has spurred research into strain improvement and fermentation optimization. plos.org

Mutant Culture Fermentation Studies and Strain Development

Mutant Culture Fermentation Studies and Strain Development

To enhance the production of nodulisporic acids, including the D-ring-opened variants like this compound, researchers have utilized mutant cultures of Nodulisporium sp. researchgate.netacs.orgnih.gov For instance, nodulisporic acids C, C1, and C2 were successfully isolated from fermentations of a mutant culture of Nodulisporium sp. designated MF5954. researchgate.netacs.orgnih.gov Another mutant strain, MF6244, was developed to study the biosynthetic pathway of nodulisporic acid A. nih.govacs.org Further investigations into mutant strains have led to the discovery of additional nodulisporic acid analogs, such as the D, E, and F series from strains like ATCC74473 and MF6518. mdpi.com These studies highlight the importance of mutagenesis in accessing a broader diversity of these complex natural products and improving their production titers. nih.gov

Endophytic Fungal Association and Ecological Context of Production

Nodulisporium sp. is an endophytic fungus, meaning it lives within the tissues of a host plant without causing apparent disease. nih.govacs.orgnih.govfrontiersin.org The production of secondary metabolites like nodulisporic acids is a key aspect of this symbiotic relationship, often providing the host plant with protection against herbivores. nih.govfrontiersin.orgoup.com The insecticidal properties of nodulisporic acids suggest an ecological role in defending the host plant from insect predation. nih.gov The fungus has been isolated from the tropical shrub Bontia daphnoides. nih.govoup.com The endophytic nature of these fungi underscores the importance of exploring unique ecological niches for the discovery of novel bioactive compounds.

Advanced Methodologies for Structural Elucidation of Nodulisporic Acid C2

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of complex natural products like nodulisporic acid C2. uni-duesseldorf.dedrugfuture.comacs.org A combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of the molecule's atomic framework and the spatial arrangement of its atoms.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental insights into the molecular structure of this compound. drugfuture.comrsc.org The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their spin-spin coupling interactions with neighboring protons. For this compound, the ¹H NMR spectrum would display a series of signals corresponding to the protons in the indole (B1671886) core, the terpenoid moiety, and the dienoic acid side chain. researchgate.net

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton of the molecule. nih.govnp-mrd.org Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., sp³, sp², carbonyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the assembly of the carbon framework.

Table 1: Representative ¹H and ¹³C NMR Data for Nodulisporic Acid Analogs Note: This table is a generalized representation based on data for nodulisporic acid analogs. Specific shifts for C2 may vary.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 2 | 138.0 (C) | |

| 3 | 70.3 (CH) | 4.13 (m) |

| 4 | 72.5 (CH) | 3.74 (m) |

| 5 | 72.1 (CH) | 5.28 (m) |

| 6 | 37.7 (CH₂) | 2.19 (m) |

| 7 | 175.4 (C) | |

| OCH₃ | 53.0 (CH₃) | 3.69 (s) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for establishing the intricate connectivity and three-dimensional structure of this compound. drugfuture.comnih.govnp-mrd.orgwikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.edu Cross-peaks in the COSY spectrum of this compound would reveal the spin systems within the molecule, allowing for the connection of adjacent protons and the tracing of proton-proton networks throughout the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netprinceton.edudrugbank.com This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, providing a direct link between the proton and carbon frameworks. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.netprinceton.edu This is crucial for connecting different spin systems that are separated by quaternary carbons or heteroatoms. For this compound, HMBC data would be vital in establishing the connectivity across the entire molecule, including linking the indole, terpenoid, and side-chain moieties. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edunih.gov The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This information is critical for determining the relative stereochemistry of the molecule by revealing through-space proximities between protons on different parts of the scaffold.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of this compound. uni-duesseldorf.dedrugfuture.comnih.govgoogle.com High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its molecular formula. plos.orgresearchgate.net

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to identify structural motifs and the connectivity of different parts of the molecule, corroborating the data obtained from NMR spectroscopy. researchgate.net

Advanced Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

While NMR and MS can elucidate the relative stereochemistry and connectivity of a molecule, determining its absolute configuration often requires the use of chiroptical methods such as Electronic Circular Dichroism (ECD). nih.govnih.govull.es ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The experimental ECD spectrum of this compound can be compared to the theoretically calculated spectra for its possible enantiomers. mdpi-res.comacs.org This comparison, often aided by time-dependent density functional theory (TDDFT) calculations, allows for the unambiguous assignment of the absolute configuration of the stereocenters within the molecule. uni-duesseldorf.de

Challenges and Strategies in the Structural Assignment of D-Ring-Opened Nodulisporic Acids

The structural elucidation of D-ring-opened nodulisporic acids, such as this compound, presents specific challenges. nih.govplos.org These compounds are often isolated as part of a complex mixture of related analogs, which can complicate purification and characterization. nih.govd-nb.info Furthermore, some nodulisporic acids are known to be unstable, which can lead to the formation of degradation products during isolation and analysis. nih.govresearchgate.netmdpi.com

A key challenge lies in the increased conformational flexibility of the D-ring-opened scaffold compared to the more rigid polycyclic systems of other nodulisporic acids. This flexibility can lead to averaged NMR signals, making the interpretation of coupling constants and NOE data more complex.

To overcome these challenges, a multi-pronged strategy is employed. This includes the use of mutant fungal strains to produce specific analogs, which can simplify the isolation process. researchgate.netacs.orgacs.org The compounds are often stabilized as salts to prevent degradation. researchgate.netacs.orgresearchgate.net A combination of advanced 1D and 2D NMR techniques, coupled with high-resolution mass spectrometry, provides the necessary data to piece together the complex structure. uni-duesseldorf.deresearchgate.net Finally, computational methods, particularly for the prediction of ECD spectra, are essential for the definitive assignment of the absolute stereochemistry. uni-duesseldorf.deresearchgate.net

Biosynthetic Pathways and Enzymology of Nodulisporic Acid C2

Elucidation of the Core Biosynthetic Pathway for Indole (B1671886) Diterpenoids

The biosynthesis of indole diterpenoids (IDTs), including the nodulisporic acids, follows a conserved initial sequence of reactions that constructs the core scaffold of these molecules. researchgate.netrsc.org This fundamental pathway typically involves four key enzymatic steps:

Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway begins with the synthesis of GGPP, a C20 isoprenoid precursor, from the mevalonic acid pathway. researchgate.netacs.org

Indole Prenylation: An indole prenyltransferase, such as IdtC, catalyzes the attachment of the geranylgeranyl group from GGPP to an indole moiety. acs.org

Epoxidation: A flavin-dependent monooxygenase (FMO), like IdtM, then epoxidizes the geranylgeranyl-indole intermediate. acs.orgmdpi.com

Cyclization: Finally, an indole diterpene cyclase, such as IdtB, facilitates a cyclization cascade to form the first stable, polycyclic IDT intermediate. rsc.orgacs.org

This core pathway sets the stage for a multitude of subsequent modifications that lead to the vast structural diversity observed within the indole diterpenoid family. researchgate.net

Identification and Functional Characterization of Nodulisporic Acid Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of nodulisporic acids are organized in a biosynthetic gene cluster (BGC) within the genome of H. pulicicidum. acs.orgresearchgate.net The identification and functional characterization of this "NOD" gene cluster have been pivotal in unraveling the pathway. d-nb.inforsc.org

Researchers have employed heterologous expression systems, particularly using the fungus Penicillium paxilli, to functionally characterize the genes within the NOD cluster. researchgate.netwipo.int By expressing various combinations of NOD genes in P. paxilli, scientists have been able to identify the specific function of each enzyme in the biosynthetic sequence. d-nb.infowgtn.ac.nz This approach has led to the complete reconstruction of the nodulisporic acid biosynthetic pathway, involving the functional characterization of 12 NOD genes. d-nb.infonih.gov

Key findings from these studies include the identification of genes encoding a geranylgeranyl transferase (NodC), an FAD-dependent oxygenase (NodM), an indole diterpene cyclase (NodB), and several cytochrome P450 oxygenases. wgtn.ac.nz

| Gene | Proposed Function |

| NodC | Geranylgeranyl transferase |

| NodM | Flavin adenine (B156593) dinucleotide-dependent oxygenase |

| NodB | Indole diterpene cyclase |

| NodW | Cytochrome P450 oxygenase |

| NodJ | Promiscuous P450 monooxygenase |

| NodD1 | Aromatic prenyl transferase |

| NodD2 | Aromatic prenyl transferase |

| NodO | Oxidative cyclase |

| NodX | CoA transferase-like protein |

| NodY2 | Hydroxylase |

| NodR | Unassigned |

| NodZ | Unassigned |

| This table summarizes some of the key genes in the nodulisporic acid biosynthetic gene cluster and their experimentally determined or proposed functions. d-nb.infowgtn.ac.nzmdpi.com |

Precursor Incorporation Studies and Isotopic Labeling for Pathway Delineation

Precursor incorporation studies using isotopically labeled compounds have been instrumental in delineating the biosynthetic pathway of nodulisporic acids. researchgate.netacs.org These experiments involve feeding the producing organism with potential precursors labeled with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C) and then analyzing the resulting nodulisporic acid molecules to determine where the labels have been incorporated.

Early studies confirmed that the diterpene portion of nodulisporic acid A is derived from the mevalonic acid pathway, as evidenced by the incorporation of ¹³C from labeled acetate (B1210297) and mevalonolactone. researchgate.netnih.gov These studies showed the classic pattern of isoprene (B109036) unit assembly. researchgate.net

Interestingly, while tryptophan is a common precursor for the indole moiety in many indole-containing natural products, studies with labeled tryptophan showed no incorporation into nodulisporic acid A. researchgate.netnih.gov Instead, high levels of incorporation were observed with labeled anthranilic acid and ribose, known precursors of tryptophan. researchgate.netnih.gov This suggests a novel variation in the biosynthesis of the indole portion of the molecule. researchgate.net

More recent mechanistic studies have utilized isotopic labeling to understand specific enzymatic steps, such as the acylation process in the formation of related terpenoid motifs. d-nb.info

Enzymatic Steps and Key Enzymes Involved in Nodulisporic Acid C2 Formation (e.g., P450 monooxygenases like NodJ)

The formation of the complex structure of this compound and its congeners involves a series of enzymatic modifications downstream of the core indole diterpenoid scaffold. Cytochrome P450 monooxygenases play a crucial role in this process, introducing oxidative modifications that lead to the structural diversification of the nodulisporic acid family. rsc.org

A pivotal enzyme in this pathway is NodJ , a highly promiscuous P450 monooxygenase. d-nb.inforesearchgate.net NodJ acts as a key branchpoint enzyme, capable of producing four distinct products from a single precursor. d-nb.info This catalytic promiscuity is a primary driver of the extensive metabolic grid that characterizes nodulisporic acid biosynthesis. nih.govresearchgate.net The multiple independent oxidations performed by NodJ, coupled with the ability of downstream enzymes to accept these varied substrates, results in an unprecedented level of branching in indole diterpenoid biosynthesis. nih.gov

Other key enzymes include:

NodD2 , an aromatic prenyl transferase that installs the final prenyl group. d-nb.info

NodO , an oxidative cyclase that forms the A/B ring system. d-nb.info

NodX , which is not closely related to other characterized CoA transferase proteins and is involved in the functionalization of the 1-series compounds to produce the 2-series nodulisporic acids. d-nb.infonih.gov

The combined action of these enzymes, starting from the precursor NAF, can deliver a remarkable array of 37 different nodulisporic acid congeners. researchgate.netnih.gov

Biosynthetic Diversification and the Formation of Congeners, including D-Ring-Opened Variants

The structural diversity of the nodulisporic acid family, including the formation of congeners like this compound, is a direct result of the highly branched and interconnected biosynthetic pathway. d-nb.info The promiscuity of enzymes, particularly the P450 monooxygenase NodJ, is a major contributor to this diversification. nih.gov

The action of NodJ on the precursor NAD4 leads to the formation of multiple parallel series of nodulisporic acids. nih.govresearchgate.net For example, oxidation at C-7 leads to NAD5, while oxidation at C-2'' gives NAD6. nih.gov The ability of subsequent enzymes in the pathway to process these different intermediates generates a wide array of final products. nih.gov

Among the diverse congeners produced are the D-ring-opened nodulisporic acids , which include nodulisporic acids C, C1, and C2. mdpi.comacs.org These compounds were isolated from a mutant culture of Nodulisporium sp. and represent a significant structural variation within the nodulisporic acid family. acs.org this compound is one of these D-ring-opened variants. mdpi.com

| Compound | Structural Feature |

| Nodulisporic Acid A | Parent compound with intact ring structure |

| Nodulisporic Acid A1 | Contains an additional tetrahydrofuran (B95107) ring |

| Nodulisporic Acid A2 | Contains an additional tetrahydrofuran ring |

| Nodulisporic Acid C | D-ring-opened variant |

| Nodulisporic Acid C1 | D-ring-opened variant |

| This compound | D-ring-opened variant |

| This table highlights the structural relationship between this compound and other members of the nodulisporic acid family. mdpi.comacs.org |

Metabolic Engineering Approaches for Biosynthetic Pathway Modulation

The elucidation of the nodulisporic acid biosynthetic gene cluster and the functional characterization of its enzymes have opened the door to metabolic engineering strategies. escholarship.org The goal of these approaches is to modulate the biosynthetic pathway to improve the production of desired compounds or to generate novel derivatives. wgtn.ac.nz

One of the primary challenges in obtaining useful quantities of nodulisporic acids is the difficulty in culturing the natural producer, H. pulicicidum. wipo.intgoogle.com Heterologous expression of the biosynthetic pathway in a more tractable host, such as P. paxilli, is a key strategy to overcome this limitation. wipo.intgoogle.com

Future metabolic engineering efforts will likely focus on:

Generating novel congeners: By manipulating the expression of specific biosynthetic genes, particularly the diversifying enzymes like NodJ, it may be possible to produce novel nodulisporic acid derivatives with potentially improved properties. escholarship.org

Combinatorial biosynthesis: Introducing genes from other indole diterpenoid pathways could lead to the creation of hybrid molecules with unique structures and activities.

These metabolic engineering approaches hold significant promise for the sustainable production of nodulisporic acids and the generation of new insecticidal agents.

Biological Activity Profiling and Mechanistic Characterization of Nodulisporic Acid C2

Spectrum of Biological Activities of Nodulisporic Acids

The nodulisporic acid family, isolated from the fungus Nodulisporium sp., exhibits a range of biological effects, with pronounced insecticidal and antiparasitic properties. researchgate.netcabidigitallibrary.orgnih.govnih.govwipo.int The structural diversity within this family, including D-ring-opened derivatives like Nodulisporic Acid C2, contributes to a varied spectrum of activity. researchgate.netnih.govacs.org

Insecticidal and Antiparasitic Activities

Nodulisporic acids are recognized for their potent insecticidal properties against various arthropods, including fleas and the larvae of blowflies and mosquitoes. researchgate.netcabidigitallibrary.org The primary mode of action for this class of compounds is the activation of glutamate-gated chloride channels in insects. cabidigitallibrary.orgresearchgate.net

This compound, along with its closely related analogs Nodulisporic Acid C and C1, were isolated from a mutant culture of Nodulisporium sp. MF5954. nih.govacs.orgfigshare.com While Nodulisporic Acid C demonstrated significant activity against fleas with a lethal dose 90% (LD90) of 10 µg/mL, this compound, a D-ring-opened variant, was found to be inactive in the flea test. nih.govacs.orgfigshare.comrhhz.net This lack of activity in this compound highlights the critical role of specific structural features for potent insecticidal effects within this compound family. rhhz.netnih.gov

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Nodulisporic Acid C | Fleas (Siphonaptera) | LD90 | 10 µg/mL | nih.govacs.orgfigshare.com |

| This compound | Fleas (Siphonaptera) | - | Inactive | rhhz.net |

| Nodulisporic Acid C | Mosquito larvae | LD90 | 10,000 ng/mL | rhhz.net |

| Nodulisporic Acid C | Fly maggot larvae | LD90 | 10,000 ng/mL | rhhz.net |

Reported Cytotoxic Activities in Cellular Models

While the primary focus of nodulisporic acid research has been on their insecticidal properties, some studies have explored their effects on other cell types. Research on Nodulisporacid A, a related compound, has shown cytotoxic activity against various cancer cell lines. nih.gov However, specific data on the cytotoxic activities of this compound in cellular models is not extensively reported in the currently available literature. Further investigation is required to fully characterize its potential cytotoxic profile.

Other Bioactivities (e.g., antimicrobial, antiviral)

The broader class of indole (B1671886) diterpenoids, to which nodulisporic acids belong, has been shown to possess a variety of other bioactivities, including antibacterial, antifungal, and antiviral properties. researchgate.net For instance, some indole diterpenoids have demonstrated activity against methicillin-resistant Staphylococcus aureus and the H1N1 influenza virus. researchgate.net However, specific studies detailing the antimicrobial or antiviral activities of this compound are limited.

Molecular Targets and Mechanisms of Action

The insecticidal activity of nodulisporic acids is primarily attributed to their interaction with specific ion channels in the nervous systems of invertebrates.

Activation of Ligand-Gated Chloride Ion Channels (e.g., Glutamate-Gated Chloride Channels in Arthropods)

The principal molecular target of nodulisporic acids is the glutamate-gated chloride ion channel (GluCl) in arthropods. cabidigitallibrary.orgresearchgate.netsdbonline.orgnih.gov These channels are crucial for inhibitory neurotransmission in invertebrates. sdbonline.org Activation of GluCls by nodulisporic acids leads to an influx of chloride ions into the nerve or muscle cells, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the insect. sdbonline.orgnih.gov This mechanism of action is similar to that of other potent insecticides like ivermectin. sdbonline.orgnih.gov Studies on Drosophila melanogaster have provided direct evidence that nodulisporic acid acts on DmGluClα channels. sdbonline.org

Selectivity of Ion Channel Modulation

A key feature of nodulisporic acids is their selective action on invertebrate GluCls, with no significant effect on the glycine- and GABA-gated chloride ion channels found in mammals. researchgate.netresearchgate.net This selectivity is the basis for the wide therapeutic index observed for compounds like Nodulisporic Acid A in mammalian models, making them promising candidates for veterinary medicine. nih.govresearchgate.netnih.gov The structural differences between invertebrate GluCls and mammalian ligand-gated chloride channels are believed to be responsible for this selective modulation. researchgate.net The inactivity of this compound in flea assays, despite the known mechanism of the nodulisporic acid class, underscores the subtle structural requirements for effective modulation of these specific ion channels. rhhz.net

Downstream Cellular and Physiological Effects in Target Organisms

Nodulisporic acids, including this compound, exert their insecticidal effects by acting as activators of glutamate-gated chloride channels (GluCls) in insects. cabidigitallibrary.orgresearchgate.net This mode of action leads to a cascade of downstream cellular and physiological events that ultimately result in paralysis and death of the target organism.

The activation of GluCls by nodulisporic acids causes an influx of chloride ions into nerve and muscle cells. sdbonline.org This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. The suppression of nervous impulses and vital physiological processes is a direct consequence of this sustained membrane hyperpolarization. sdbonline.org

In the fruit fly, Drosophila melanogaster, resistance to nodulisporic acid has been linked to a mutation in the gene encoding the glutamate-gated chloride channel subunit DmGluClα. sdbonline.org Resistant flies exhibited decreased brood size, reduced locomotion, and bang sensitivity. sdbonline.org Furthermore, binding assays with membranes from the heads of these resistant flies showed a significantly lower affinity for nodulisporic acid. sdbonline.org This provides direct evidence that the primary target and the subsequent physiological effects are mediated through these specific ion channels. sdbonline.org

The visual system of Drosophila also offers insights into the physiological roles of GluCls. These channels are involved in mediating ON responses to visual stimuli. sdbonline.orgelifesciences.org Both glutamatergic and GABAergic inhibition, acting through GluClα and Rdl channels respectively, are crucial for establishing the ON and OFF pathways in visual processing. elifesciences.org This highlights the critical role of these channels in fundamental sensory processing.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The insecticidal potency of nodulisporic acids is intricately linked to their complex chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for their biological activity and the impact of structural modifications.

Identification of Key Structural Elements for Bioactivity

Several structural components of the nodulisporic acid scaffold have been identified as critical for potent insecticidal activity. nih.gov

The Highly Substituted Indole Core: The indole nucleus is a fundamental part of the molecule's architecture and is essential for its activity. nih.gov

The C(24) Hydroxyl Group: This secondary hydroxyl group is a key functionality required for insecticidal effects. nih.gov

Dienoic Acid Side Chain: The presence of a dienoic acid chain is consistently associated with higher activity within a series of nodulisporic acid analogues. nih.gov Compounds with this feature generally exhibit better activity. mdpi.com

Isoprenoid Moieties: The isoprenoid units that form the cyclic structures fused to the indole are important for biological activity. researchgate.net Simplification of the structure by removing these residues, as seen in nodulisporic acids E and F, leads to attenuated biological activity. nih.govresearchgate.net

The combination of the highly substituted indole core, the C(24) hydroxyl group, and the dienoic acid side chain contributes significantly to the molecule's potency. nih.gov However, these features also contribute to the chemical instability of the compounds. nih.gov

| Key Structural Feature | Importance for Bioactivity |

| Highly Substituted Indole Core | Essential for insecticidal activity. nih.gov |

| C(24) Hydroxyl Group | Required for insecticidal effects. nih.gov |

| Dienoic Acid Side Chain | Associated with higher activity. nih.gov |

| Isoprenoid Moieties | Important for biological activity; removal attenuates effects. nih.govresearchgate.net |

Impact of D-Ring-Opened Configuration on Activity

Nodulisporic acids C, C1, and C2 are distinguished by their D-ring-opened structure. nih.govmdpi.com This structural modification has a notable impact on their biological activity compared to their D-ring-closed counterparts like nodulisporic acid A.

Among the D-ring-opened series, nodulisporic acid C is the most potent, exhibiting good activity against fleas. researchgate.netnih.gov However, this compound was found to be essentially inactive in flea and fly maggot larvae assays. researchgate.net This suggests that the specific nature of the side chain, in addition to the D-ring configuration, plays a critical role in determining the level of insecticidal activity.

In general, the opening of the D-ring, as seen in the C-series of nodulisporic acids, tends to result in compounds that are less potent than nodulisporic acid A, which possesses the closed and highly strained ring system and is the most potent of the naturally occurring analogues. nih.gov The structural complexity of the parent compounds appears to be directly related to their high biological efficacy. researchgate.net

| Compound | D-Ring Configuration | Relative Insecticidal Activity |

| Nodulisporic Acid A | Closed | Most potent. nih.gov |

| Nodulisporic Acid C | Opened | Good activity against fleas. researchgate.netnih.gov |

| Nodulisporic Acid C1 | Opened | Less active than Nodulisporic Acid C. |

| This compound | Opened | Essentially inactive. researchgate.net |

Chemical Synthesis and Derivatization of Nodulisporic Acid C2 and Analogues

Total Synthesis Strategies for Nodulisporic Acid C and Related Congeners

The total synthesis of nodulisporic acids, including the C congener, has been a significant focus of several research groups. These endeavors have been characterized by the development of convergent and flexible strategies to assemble the complex polycyclic core and install the sensitive functional groups. nih.govnih.govacs.orgupenn.edunih.govnih.govacs.orgscispace.com

Retrosynthetic analysis of the nodulisporic acid framework typically involves disconnecting the molecule at key positions to identify strategic bond formations and simplify the target into more manageable, synthetically accessible fragments. nih.govacs.orgscispace.com A common strategy involves the late-stage construction of the central indole (B1671886) or indoline (B122111) core, uniting two complex "eastern" and "western" hemispheres. nih.govupenn.eduscispace.com

For instance, one retrosynthetic approach for nodulisporic acid C (and D) dissects the molecule into a western hemisphere containing the indenopyran motif and an eastern hemisphere comprising the decalin system. nih.govacs.org The union of these fragments is often achieved through powerful cross-coupling reactions. nih.govupenn.edu The Smith group, for example, has pioneered a palladium-catalyzed cross-coupling cascade/indole construction tactic based on the work of Barluenga. nih.govupenn.eduupenn.edu This approach involves the coupling of a substituted chloroaniline with an enol triflate to forge the indole core in a highly convergent manner. scispace.comorganic-chemistry.org

Pronin's group developed a distinct retrosynthetic analysis for nodulisporic acid C that also features a late-stage indole assembly. nih.gove-bookshelf.de Their strategy relies on two key polycyclization events to rapidly construct the terpenoid and indenopyran fragments, followed by a convergent ketone arylation to unite them. nih.gov This highlights the emphasis on convergent assembly to maximize efficiency in these complex syntheses. nih.govescholarship.org

Key Retrosynthetic Disconnections for Nodulisporic Acids:

| Target Molecule | Key Disconnection Strategy | Resulting Fragments | Reference |

| Nodulisporic Acid C & D | Palladium-catalyzed cross-coupling/indolization | Western Hemisphere (Indenopyran) & Eastern Hemisphere (Decalin) | nih.govacs.orgscispace.com |

| Nodulisporic Acid C | Late-stage indole assembly via ketone arylation | Terpenoid and Indenopyran fragments | nih.gov |

| Nodulisporic Acid F | Anionic union of a tricyclic lactone with o-toluidine | Tricyclic lactone and substituted o-toluidine | acs.orgnih.govfigshare.com |

The synthesis of nodulisporic acids is replete with stereochemical challenges, requiring the precise control of multiple stereocenters. acs.orgscispace.comescholarship.org Synthetic routes have incorporated a variety of stereocontrolled transformations to address this complexity. For example, diastereoselective polycyclizations have been employed to construct the decalin and indenopyran motifs with high stereocontrol. nih.govescholarship.org In some cases, seemingly minor modifications to the substrate were found to have a dramatic influence on the diastereoselectivity of these cyclization reactions. escholarship.org

The construction of the highly substituted and strained ring systems often necessitates the use of powerful and sometimes novel chemical reactions. nih.govnih.gov Key transformations utilized in the synthesis of nodulisporic acid C and its congeners include:

Nickel-chromium mediated cyclization: Used to form key carbocyclic rings. nih.govnih.gov

Palladium-catalyzed cross-coupling cascade/indole ring construction: A convergent method for assembling the indole core. nih.govupenn.edunih.gov

Palladium-mediated regio- and diastereoselective allylic substitution/cyclization: Employed for the construction of the D-ring in nodulisporic acid B. nih.govacs.org

Radical-polar crossover cascade: Initiated by a chemoselective hydrogen atom transfer (HAT) to form C-C bonds in the terpenoid core. nih.gov

Horner-Wadsworth-Emmons olefination: Used for the late-stage installation of the dienoate side chain. nih.gov

The inherent instability of some nodulisporic acids, particularly the sensitivity of the C(24)-hydroxyl group and the indole core to oxidation, adds another layer of difficulty to their synthesis. nih.gov This requires careful selection of protecting groups and reaction conditions throughout the synthetic sequence.

A major goal in the field has been the development of unified synthetic strategies that can provide access not only to a single member of the nodulisporic acid family but to multiple congeners and unnatural analogues. nih.govupenn.edunsf.gov Such approaches offer flexibility and efficiency, allowing for the systematic exploration of structure-activity relationships.

The Smith group's work exemplifies this approach, with their efforts culminating in a unified strategy for the total synthesis of nodulisporic acids D, C, and B. nih.govnih.govacs.org Their strategy relies on a common palladium-mediated cross-coupling/indole construction tactic, with variations in the starting materials and late-stage transformations allowing for the divergent synthesis of the different family members. nih.govupenn.edu This modular approach is highly valuable for producing a range of related compounds for biological evaluation. acs.org

Similarly, the strategies developed by Pronin and others, while initially focused on a specific target like nodulisporic acid C, often lay the groundwork for accessing other members of the paxilline (B40905) family of indole diterpenoids, to which the nodulisporic acids belong. nih.gov The development of robust and convergent methods for constructing key structural motifs, such as the indenopyran and decalin cores, is central to these unified approaches. nih.govescholarship.org

Stereocontrolled Transformations and Challenging Chemical Reactions

Semi-Synthetic Modifications and Derivatization Approaches

In parallel with total synthesis efforts, semi-synthetic modification of the naturally occurring nodulisporic acids has been a fruitful avenue for research. eurekaselect.comnih.gov These studies, primarily conducted at Merck Research Laboratories, have aimed to identify the pharmacologically important regions of the molecule and to generate derivatives with improved potency, pharmacokinetic properties, and spectrum of activity. eurekaselect.comacs.orgresearchgate.net

The dienoic acid side chain of nodulisporic acid A was an early focus of semi-synthetic efforts. nih.govnih.gov Efficient synthetic routes were developed to modify this part of the molecule, including homologation of the side chain to access different registers. nih.govnih.gov For example, Arndt-Eistert reactions were used for one-carbon homologation, while other methods permitted access to various positions along the chain. nih.gov

These modifications led to the synthesis of a series of new dienyl derivatives with diverse functionalities at the 3"- and 4"-positions. nih.gov Biological evaluation of these analogues provided valuable insights into the structural requirements for insecticidal activity and identified compounds with significant potency. nih.govnih.gov Furthermore, the synthesis of heterocyclic side chain derivatives, such as oxazoles and thiazoles, resulted in compounds with an improved spectrum of ectoparasiticidal activity and better pharmacokinetic profiles compared to the parent natural product. acs.org

Examples of Side-Chain Modifications and their Impact:

| Modification Type | Synthetic Method | Resulting Analogue | Key Finding | Reference |

| One-carbon homologation | Arndt-Eistert reaction | 6"-register analogues | Accessed new chemical space for SAR | nih.gov |

| Side-chain extension | Ph2C=NCH2C≡N mediated homologation | 4"-register analogues | Identified potent new derivatives | nih.gov |

| Heterocycle formation | Wipf's protocol | 2''-Oxazole derivatives | Improved in vivo efficacy and pharmacokinetic profile | acs.org |

| Isomerization | N/A | Δ(2",3")-olefin isomer | Highlighted importance of unsaturation at the 1",2" register | nih.gov |

The D-ring of the nodulisporic acid scaffold has also been a target for chemical modification. Fermentation of a mutant strain of Nodulisporium sp. led to the isolation of nodulisporic acids C, C1, and C2, which are naturally occurring D-ring-opened analogues. researchgate.netresearchgate.netacs.org These compounds were found to be unstable in their free acid form and were isolated as the more stable sodium salts. researchgate.netresearchgate.net

Bioactivity profiling of these D-ring-opened compounds revealed that nodulisporic acid C was the most potent of the three, exhibiting good activity against fleas. researchgate.netresearchgate.net The discovery and synthesis of these analogues further elucidated the structure-activity relationships within the nodulisporic acid family, indicating that the closed D-ring is not an absolute requirement for insecticidal activity, although it can influence potency.

Homologation of Side Chains and Introduction of Diverse Functionalities

Design and Preparation of Novel Nodulisporic Acid C2 Analogues for SAR Expansion

The exploration of nodulisporic acids, a unique class of indole diterpenoids, has been driven by their potent insecticidal properties. This compound belongs to a specific series of these compounds characterized by an opened D-ring in their core structure. researchgate.netnih.gov These D-ring-opened variants, including Nodulisporic Acid C, C1, and C2, were first isolated from fermentations of a mutant culture of Nodulisporium sp. (MF5954). nih.gov A notable characteristic of these compounds is their chemical instability in their natural free acid form, which necessitates their isolation and handling as more stable sodium salts. researchgate.netnih.gov

The design of novel analogues of this compound is a strategic effort to expand the Structure-Activity Relationship (SAR) data for this subclass. The primary goals are to probe the key structural features essential for bioactivity, enhance insecticidal potency, and potentially improve chemical stability. Research into the broader nodulisporic acid family, particularly Nodulisporic Acid A, has delineated the molecular pharmacophore into "permissive" and "non-permissive" regions for chemical modification. nih.govbioone.org This understanding provides a rational basis for designing C2 analogues. The complex polycyclic indole-terpenoid core is generally considered a non-permissive region, where even minor alterations can lead to a significant loss of insecticidal activity. bioone.org Conversely, the dienoic acid side chain at the C-8 position has been identified as a permissive region, where modifications are tolerated and can even lead to derivatives with enhanced efficacy. nih.govbioone.org

The preparation of this compound analogues primarily focuses on the derivatization of the C-8 carboxylic acid. This has led to the synthesis of various amides, known as nodulisporamides. A general and effective method for this transformation involves standard peptide coupling reactions. The parent Nodulisporic Acid, stabilized as its sodium salt, is first converted to the free acid and then reacted with a selected primary or secondary amine in the presence of a coupling agent, such as BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a non-nucleophilic base like triethylamine. google.com This synthetic route allows for the creation of a diverse library of amide analogues, enabling a systematic exploration of the impact of different substituents on biological activity.

Research Findings

SAR studies of the naturally occurring D-ring-opened nodulisporic acids establish a baseline for understanding the impact of structural modifications. Among the C-series, Nodulisporic Acid C is the most potent, exhibiting significant activity against fleas with a lethal dose (LD90) of 10 µg/mL. nih.gov Nodulisporic Acids C1 and C2 are reported to be less active. researchgate.net This suggests that the specific substitutions on the core structure, even within the same D-ring-opened series, play a crucial role in determining insecticidal potency.

The structural relationship and relative activities of the natural C-series compounds are summarized below.

| Compound Name | Structural Description | Reported Activity (flea assay) |

| Nodulisporic Acid C | Parent compound of the C-series. | LD90 of 10 µg/mL. nih.gov |

| Nodulisporic Acid C1 | 1',2'-dihydro derivative of Nodulisporic Acid C. | Less active than Nodulisporic Acid C. researchgate.net |

| This compound | C-4''-hydroxy derivative of Nodulisporic Acid C1. acs.org | Less active than Nodulisporic Acid C. researchgate.net |

The strategic design of novel analogues leverages findings from the entire nodulisporic acid class. Modifications targeting the C-8 carboxylic acid have been the most fruitful for generating analogues with retained or enhanced activity. The table below outlines the design principles for creating this compound analogues for SAR expansion, based on established knowledge from related compounds.

| Parent Compound | Derivative Type / Modification | Design Rationale / Expected SAR Impact |

| This compound | This compound Methyl Ester | Esterification of the C-8 carboxylic acid. Used for stabilization and as a synthetic intermediate. Generally leads to reduced activity compared to the parent acid. researchgate.net |

| This compound | This compound Amides (Nodulisporamides) | Conversion of the C-8 carboxylic acid to a primary, secondary, or tertiary amide. This is a "permissive" region for modification. Activity is often retained, and specific amide substituents can significantly enhance efficacy. nih.govbioone.org |

| This compound | Core Structure Modification (Hypothetical) | Alterations to the indole-terpenoid backbone. This is a "non-permissive" region. Such modifications are expected to cause a substantial loss of insecticidal activity. bioone.org |

Ecological and Evolutionary Significance of Nodulisporic Acid C2

Role in Producer Organism Fitness and Survival

The production of secondary metabolites like nodulisporic acid C2 is a key strategy for fungi to enhance their fitness and survival in competitive environments. nih.gov As an endophyte, Nodulisporium sp. lives within the tissues of plants, a relationship that can range from mutualistic to pathogenic. mdpi.com The synthesis of bioactive compounds is thought to play a crucial role in mediating this interaction. nih.gov

The insecticidal properties of nodulisporic acids, including the C series, strongly suggest a defensive role that contributes to the survival of the producer organism. plos.orgresearchgate.net By deterring or eliminating insect herbivores that might feed on the host plant, the fungus indirectly protects its habitat and nutrient source. This protection can be particularly advantageous in tropical environments where insect pressure is high and where Hypoxylon pulicicidum is widely distributed. plos.orgplos.org The production of these compounds can be seen as a form of chemical warfare that secures the fungus's niche within the host plant.

Inter-species Chemical Interactions and Defense Mechanisms

This compound is a key player in the complex chemical interactions between the producing fungus, its host plant, and other organisms in the ecosystem. The primary and most studied interaction is its role as an insecticide. plos.orgnih.gov Nodulisporic acids act on glutamate-gated chloride channels in insects, a target that is distinct from the GABA-gated chloride channels in mammals, rendering them selectively toxic to arthropods. uni-duesseldorf.deescholarship.org This potent and specific activity against blood-feeding arthropods like fleas highlights its evolution as a sophisticated defense mechanism. researchgate.netnih.govescholarship.org

The production of this compound by an endophytic fungus also has implications for the host plant's defense. The fungus and its chemical arsenal (B13267) can be considered an extension of the plant's own defenses against herbivores. mdpi.com This symbiotic relationship, where the fungus provides chemical protection in exchange for nutrients and shelter from the plant, is a classic example of mutualism that benefits both partners.

Beyond insecticidal activity, the production of a variety of secondary metabolites by Nodulisporium sp., including phenols and other bioactive molecules, suggests a broader role in defending against other microorganisms, such as bacteria and competing fungi. researchgate.netphcog.com This antimicrobial activity helps the fungus to establish and maintain its presence within the host plant tissues, preventing colonization by other potentially harmful microbes. nih.gov

Evolutionary Pathways of Indole (B1671886) Diterpene Biosynthesis and Diversification

The biosynthesis of this compound is part of the larger and highly diverse indole diterpene pathway found in fungi. nih.govresearchgate.net These pathways are characterized by a conserved core set of genes responsible for the synthesis of the initial indole diterpene scaffold, paspaline. nih.gov From this common precursor, the pathways diverge significantly, employing a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and prenyltransferases, to create a vast array of structurally and functionally diverse molecules. nih.govrsc.org

The evolution of these biosynthetic pathways is a fascinating example of molecular innovation. The gene clusters responsible for indole diterpene production show evidence of gene duplication, gain, and loss, which has allowed for the rapid diversification of the final products. mdpi.com The biosynthetic gene cluster for nodulisporic acids in Hypoxylon pulicicidum contains a multifunctional P450 monooxygenase, NodJ, which is a key branchpoint enzyme that generates multiple distinct product series. researchgate.net This enzymatic promiscuity is a significant driver of the chemical diversity observed in the nodulisporic acid family. researchgate.net

The structural variation among nodulisporic acids, including the D-ring-opened structure of this compound, is a direct result of the evolutionary tinkering with these biosynthetic enzymes. nih.govacs.org This diversification allows the fungus to adapt its chemical defenses to different ecological pressures and target organisms. The evolutionary history of indole diterpene biosynthesis is a story of how fungi have harnessed and modified a core chemical scaffold to produce a wealth of bioactive compounds that play critical roles in their ecological interactions. nih.govnih.gov

Future Research Directions and Unexplored Avenues for Nodulisporic Acid C2

Discovery of Novel Biological Activities and Untapped Molecular Targets

The primary biological activity reported for the nodulisporic acid family is their potent insecticidal effect, which is attributed to the activation of glutamate-gated chloride ion channels in arthropods. researchgate.netescholarship.orgplos.org Early assays on a mixture of D-ring-opened nodulisporic acids, including C, C1, and C2, showed activity against fleas. researchgate.netacs.orgfigshare.comnih.gov However, the specific potency and spectrum of activity for nodulisporic acid C2 remain underexplored. Future research should endeavor to:

Deconvolute the specific insecticidal profile of pure this compound. This would involve bioassays against a broader range of arthropod pests to determine its efficacy and selectivity.

Investigate novel biological activities beyond insecticidal effects. Given the vast chemical diversity of natural products, it is plausible that this compound may possess other, as-yet-undiscovered biological properties, such as antimicrobial, antifungal, or anthelmintic activities. plos.org High-throughput screening of this compound against diverse biological targets could reveal new therapeutic potentials.

Identify and validate its molecular targets. While the glutamate-gated chloride channels are the known targets for the insecticidal action of the nodulisporic acid family, the precise binding interactions and potential off-target effects of this compound are not fully characterized. escholarship.orgsdbonline.org Studies using resistant fly strains have implicated the DmGluClalpha subunit as a key component of the receptor for nodulisporic acids. sdbonline.org Future research could employ techniques such as affinity chromatography and photoaffinity labeling with this compound derivatives to isolate and identify its binding partners in various organisms.

Advanced Biosynthetic Pathway Engineering for Enhanced Production or Novel Congener Synthesis

The biosynthesis of nodulisporic acids is a complex and highly branched pathway involving a suite of specialized enzymes. nih.govresearchgate.netmdpi.com The biosynthetic gene cluster responsible for producing these compounds has been identified, and several key enzymes, including a geranylgeranyl transferase (NodC), a flavin adenine (B156593) dinucleotide-dependent oxygenase (NodM), an indole (B1671886) diterpene cyclase (NodB), and a cytochrome P450 oxygenase (NodW), have been functionally characterized. wgtn.ac.nz This knowledge provides a powerful toolkit for manipulating the biosynthetic pathway. Future efforts in this area could focus on:

Elucidating the specific enzymatic steps leading to this compound. While the general biosynthetic grid for nodulisporic acids has been proposed, the precise sequence of reactions and the specific enzymes that catalyze the formation of the D-ring-opened structure of this compound are not yet fully understood. acs.orgnih.govresearchgate.net Heterologous expression of biosynthetic genes in a host organism like Penicillium paxilli could be used to delineate this specific branch of the pathway. nih.govwgtn.ac.nz

Engineering the biosynthetic pathway for enhanced production of this compound. The natural production of nodulisporic acids is often low, hindering extensive research and development. wgtn.ac.nz By overexpressing rate-limiting enzymes or knocking out competing pathways, it may be possible to significantly increase the yield of this compound.

Generating novel congeners through biosynthetic pathway engineering. The modular nature of the biosynthetic pathway offers the potential to create novel nodulisporic acid derivatives. By introducing or modifying genes in the cluster, it may be possible to generate new compounds with altered biological activities or improved physicochemical properties.

Development of Chemoenzymatic Synthetic Routes

The total synthesis of several nodulisporic acids, including the structurally related nodulisporic acid C, has been achieved through complex multi-step chemical synthesis. nih.govnih.gov However, these routes can be lengthy and may not be practical for large-scale production. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising alternative. Future research in this area should explore:

The development of a convergent chemoenzymatic synthesis of this compound. This would involve the chemical synthesis of key building blocks, which are then assembled and modified using isolated enzymes or whole-cell biotransformations to produce the final product.

Integration of Omics Technologies for Holistic Understanding of this compound Biology

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the biological processes within an organism. Applying these technologies to the study of this compound could provide a wealth of information. Future research directions include:

Transcriptomic and proteomic analysis of the producing fungus under different culture conditions. This could help to identify the regulatory networks that control the production of this compound and reveal the full enzymatic machinery involved in its biosynthesis.

Metabolomic profiling of organisms treated with this compound. This could help to elucidate its mechanism of action and identify potential biomarkers of its activity.

Comparative omics studies of this compound and other members of the family. This could provide insights into the structure-activity relationships within this class of compounds and highlight the unique biological effects of the D-ring-opened structure of this compound.

Computational Chemistry and Structural Biology in Support of Mechanistic and SAR Studies

Computational modeling and structural biology are powerful tools for understanding the interactions of small molecules with their biological targets. For this compound, these approaches could be used to:

Model the binding of this compound to its target receptor. Docking studies could be used to predict the binding mode of this compound in the glutamate-gated chloride ion channel and to identify key amino acid residues involved in the interaction.

Perform molecular dynamics simulations to understand the conformational changes induced by binding. This could provide insights into the mechanism of channel activation.

Guide the design of novel this compound analogues with improved activity or selectivity. By understanding the structural requirements for binding, it may be possible to design new compounds with enhanced insecticidal properties or novel biological activities. The stereochemistry of the C2 series, including this compound, has been assigned based on the stereochemical determination of nodulisporic acid D2, providing a solid basis for these computational studies. acs.orgnih.gov

Q & A

Q. What experimental methodologies are recommended for structural characterization of nodulisporic acid C2?

To elucidate the structure of this compound, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen framework analysis (including 2D techniques like COSY and HSQC), and X-ray crystallography for absolute stereochemistry confirmation. Comparative analysis with structurally related analogs (e.g., nodulisporic acids A, D, and F) is critical to identify unique functional groups, such as carboxyl moieties and cyclic terpene-derived frameworks .

Q. How is this compound isolated from natural sources, and what purity thresholds are required for pharmacological assays?

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) from fungal cultures (e.g., Hypoxylon spp.), followed by chromatographic purification using silica gel or reverse-phase HPLC. Purity (>95%) should be validated via HPLC-UV/Vis or LC-MS, with thresholds based on the intended assay (e.g., IC50 determinations require higher purity than preliminary bioactivity screens) .

Q. What functional groups in this compound are hypothesized to influence its insecticidal activity?

The bicyclic terpene core and terminal carboxyl groups are critical for binding to insect GABA receptors. Structure-activity relationship (SAR) studies suggest that modifications to the polyketide side chain or oxidation state of the terpene moiety significantly alter bioactivity. Comparative analyses with nodulisporic acid F (lacking specific hydroxyl groups) provide insights into functional group contributions .

Q. Which analytical techniques are most reliable for assessing this compound stability under varying pH and temperature conditions?

Accelerated stability studies using LC-MS under controlled pH (2–10) and temperature (4–40°C) conditions are recommended. Degradation products should be identified via HRMS and compared to synthetic analogs to confirm structural assignments. Protocols from natural product chemistry journals provide standardized frameworks for these analyses .

Q. How can researchers validate the identity of this compound in complex biological matrices?

Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to detect signature fragmentation patterns. Spiking experiments with authentic standards and isotopic labeling (e.g., ¹³C-enriched samples) can distinguish target compounds from matrix interference .

Advanced Research Questions

Q. What are the key challenges in achieving total synthesis of this compound, and how have recent methodologies addressed these?

The synthesis’s complexity arises from its fused polycyclic terpene system and stereochemical precision. Recent advances include biomimetic strategies (e.g., oxidative cyclization of linear precursors) and asymmetric catalysis for stereocontrol. However, low yields (<5% in multi-step sequences) remain a barrier, necessitating optimization of protecting-group strategies and late-stage functionalization .

Q. How can genetic engineering of fungal hosts enhance this compound biosynthesis?

Heterologous expression of the NOD gene cluster (e.g., in Aspergillus nidulans) enables pathway elucidation and yield improvement. CRISPR-Cas9-mediated knockout of competing pathways (e.g., aflatoxin biosynthesis) and promoter engineering to upregulate polyketide synthase (PKS) genes have increased titers by 3–5 fold in pilot studies .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., insect species, receptor isoform specificity) or compound purity. Meta-analyses should control for:

- Standardized dosing protocols (e.g., WHO guidelines for insecticide testing).

- Cross-validation using shared reference samples.

- Statistical methods (e.g., ANOVA with post-hoc tests) to account for inter-lab variability .

Q. What computational approaches are effective for modeling this compound’s interactions with target receptors?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (100+ ns trajectories) can predict binding modes to insect GABA receptors. QSAR models trained on analogs (e.g., nodulisporic acids A and D) improve predictive accuracy for mutagenesis-guided receptor engineering .

Q. How can secondary metabolite profiling differentiate this compound from co-occurring analogs in fungal extracts?

Untargeted metabolomics using UPLC-QTOF-MS, coupled with molecular networking (e.g., GNPS platform), enables cluster analysis of related compounds. Differential ion mobility spectrometry (DIMS) further resolves structurally similar metabolites with near-identical mass spectra .

Methodological Resources

- Structural Data : Reference X-ray crystallography data from analogs (e.g., nodulisporic acid D) for comparative modeling .

- Biosynthesis Protocols : Follow Hypoxylon pulicicidum culture conditions and gene knockout methodologies from peer-reviewed fungal genomics studies .

- Data Analysis : Utilize tools like GraphPad Prism for bioactivity statistical analysis and MEGA for phylogenetic alignment of biosynthetic genes .

Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals like Journal of Natural Products and Organic Letters for experimental protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.